molecular formula C11H9BrN2O B7937616 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B7937616
M. Wt: 265.11 g/mol
InChI Key: RYYSSVPZXMOWOE-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one (molecular formula: C₁₁H₉BrN₂O, molecular weight: 265.11 g/mol) is a brominated aromatic ketone featuring a pyrazole ring substituted at the 4-position with bromine and linked to a phenyl-acetyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Key physical properties include a boiling point of 376.3 ± 22.0 °C at 760 mmHg and a polarizable structure suitable for halogen bonding .

Properties

IUPAC Name

1-[3-(4-bromopyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYSSVPZXMOWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Intermediates

The 4-bromo-pyrazole moiety is typically synthesized via electrophilic bromination of 1H-pyrazole derivatives. In one approach, 1-phenyl-1H-pyrazol-3-ol undergoes bromination using molecular bromine (Br₂) in chloroform at room temperature, yielding 4-bromo-1-phenyl-1H-pyrazol-3-ol with 75% efficiency. Subsequent O-alkylation with methyl iodide in dimethylformamide (DMF) and sodium hydride (NaH) introduces protective groups, achieving 88% yield. Alternative routes employ N-bromosuccinimide (NBS) in acetonitrile under reflux for regioselective bromination.

Table 1: Bromination Conditions for Pyrazole Derivatives

SubstrateBrominating AgentSolventTemperatureYieldReference
1-Phenyl-1H-pyrazol-3-olBr₂CHCl₃25°C75%
1-(4-Methylphenyl)-1H-pyrazoleNBSCH₃CN80°C68%

Ketone Functionalization via Claisen-Schmidt Condensation

Formation of the Ethanone Moiety

The ethanone group is introduced through Claisen-Schmidt condensation between acetophenone derivatives and aryl aldehydes. For example, reaction of 3-bromophenylacetophenone with 4-bromo-1H-pyrazole-1-carbaldehyde in ethanol, catalyzed by potassium hydroxide (KOH), yields the target compound after 12–24 hours. This method requires precise stoichiometric control to avoid side products such as dienones.

Key Reaction Parameters:

  • Molar Ratio: 1:1 (acetophenone:aldehyde)

  • Catalyst: 10% KOH in ethanol

  • Reaction Time: 12–24 hours

  • Yield: 60–70%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl-Pyrazole Linkage

Palladium-catalyzed Suzuki coupling is pivotal for attaching the pyrazole ring to the phenyl ethanone core. A representative procedure involves reacting 3-bromophenyl ethanone with 4-bromo-1H-pyrazole-1-boronic acid in the presence of Pd(PPh₃)₄ and potassium phosphate (K₃PO₄) in DMF at 80°C. This method achieves 70–85% yield, with bromine acting as a directing group for regioselectivity.

Table 2: Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄K₃PO₄DMF80°C83%
PdCl₂(dppf)Cs₂CO₃THF60°C78%

Vilsmeier-Haack Formylation and Protective Group Strategies

Formylation of Hydroxypyrazoles

The Vilsmeier-Haack reaction facilitates formylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives. Treatment with phosphorus oxychloride (POCl₃) and DMF at 70°C for 12 hours introduces the aldehyde group, which is subsequently oxidized to the ethanone moiety using Jones reagent (CrO₃/H₂SO₄). This step requires careful temperature control to prevent over-oxidation.

Critical Considerations:

  • Reagent Ratio: DMF:POCl₃ = 1:1.2

  • Reaction Time: 12 hours

  • Yield: 60% after oxidation

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A patented method uses microreactors for bromination and coupling steps, reducing reaction times by 40% compared to batch processes. Post-synthesis purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) and recrystallization from ethanol/water mixtures (3:1 v/v).

Table 3: Industrial Purification Protocols

StepTechniqueConditionsPurity Achieved
DistillationFractional distillation0.2 mmHg, 120°C95%
RecrystallizationEthanol/water3:1 v/v, −20°C99%

Chemical Reactions Analysis

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar pyrazole structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Research has suggested that the brominated pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Agrochemicals

The compound's ability to interact with biological systems has led to its exploration in agrochemical applications.

  • Pesticide Development : Some studies have indicated that pyrazole derivatives possess insecticidal properties, which could be leveraged in developing new pesticides . The bromine atom enhances the lipophilicity of the molecule, potentially improving its efficacy as a pesticide.

Material Science

The unique chemical structure of this compound has also opened avenues in material science.

  • Polymer Synthesis : This compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their thermal and mechanical properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including those similar to this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Insecticidal Properties

Research conducted by agricultural scientists demonstrated that brominated pyrazole compounds exhibited notable insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations when treated with formulations containing these compounds .

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogen Substituents
  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (C₁₁H₁₀ClN₂O, MW: 220.66 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s smaller size and lower polarizability may decrease halogen bonding efficacy compared to bromine, impacting biological activity .
  • 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one: A dihydro-pyrazolone derivative with bromine and trifluoromethyl groups. The non-aromatic pyrazole ring and trifluoromethyl group enhance metabolic stability and lipophilicity, making it suitable for agrochemical applications .
Heterocycle Replacements
  • 2-Bromo-1-(4-imidazol-1-ylphenyl)ethan-1-one (C₁₀H₈BrN₂O, MW: 265.09 g/mol): Replacing pyrazole with imidazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and solubility. This compound’s safety data sheet (SDS) highlights acute toxicity risks, emphasizing the need for careful handling .

Variations on the Phenyl Ring

  • 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (C₁₀H₈N₂O, MW: 172.18 g/mol): Lacking bromine, this derivative exhibits reduced molecular weight and lower reactivity in electrophilic substitution reactions. Its application in ruthenium-catalyzed alkylation reactions demonstrates regioselectivity (yields: 17–66%) depending on substituents .
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one : Incorporation of a dihydropyrazole ring and fluorophenyl group increases conformational flexibility. This structural modification is associated with enhanced antimicrobial activity compared to fully aromatic analogs .

Modifications to the Ketone Group

  • 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₉BrN₂O, MW: 265.11 g/mol): Bromine is positioned on the ethanone chain rather than the pyrazole. This alters reactivity in nucleophilic substitution, making it a candidate for derivatization in drug discovery .
  • 1-(Azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone (C₁₅H₁₈BrF₂N₃O, MW: 390.22 g/mol): The azepane ring introduces basicity and solubility, while difluoromethyl enhances metabolic stability. Such derivatives are explored for kinase inhibition .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound C₁₁H₉BrN₂O 265.11 Bromopyrazole, phenyl-ethanone Halogen bonding, drug intermediates
1-(4-Chlorophenyl)-2-(4-methylpyrazolyl)ethanone C₁₁H₁₀ClN₂O 220.66 Chlorine substituent, methylpyrazole Antimicrobial agents
2-Bromo-1-(4-imidazolylphenyl)ethanone C₁₀H₈BrN₂O 265.09 Imidazole core Toxicophore in inhibitors
1-[4-(Pyrazolyl)phenyl]ethanone C₁₀H₈N₂O 172.18 Unsubstituted pyrazole Catalytic alkylation substrates

Biological Activity

1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 1517800-84-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a pyrazole ring , which contribute to its unique reactivity and biological interactions. Its molecular formula is C11H9BrN2OC_{11}H_9BrN_2O with a molecular weight of 265.11 g/mol .

PropertyValue
Molecular FormulaC11H9BrN2OC_{11}H_9BrN_2O
CAS Number1517800-84-8
Molecular Weight265.11 g/mol
Storage ConditionsSealed, dry, room temperature

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets such as enzymes and receptors. The pyrazole scaffold has been recognized for its broad spectrum of pharmacological effects, including:

  • Anti-inflammatory properties
  • Antimicrobial activity
  • Anticancer effects

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Comparative Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)Reference Drug
This compoundUp to 85%Dexamethasone (76%)
Novel pyrazole derivativesUp to 93%Diclofenac sodium

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that pyrazole derivatives exhibit significant inhibition against pathogens such as E. coli and Bacillus subtilis, suggesting their potential as antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of structural modifications in enhancing their pharmacological profiles.

  • Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenylpyrazoles, which showed promising anti-inflammatory activity compared to diclofenac sodium .
  • Burguete et al. reported on the synthesis of pyrazole derivatives tested for anti-tubercular activity against Mycobacterium tuberculosis, showing effective results at low concentrations .

The mechanisms underlying the biological activity of this compound are likely related to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The interaction with specific enzymes and receptors facilitates its therapeutic effects.

Q & A

Q. Key Factors Affecting Yield :

ConditionImpact on Yield
Solvent polarityHigher polarity (e.g., DMF) improves solubility of intermediates.
Catalyst concentrationExcess AlCl₃ (>1.2 eq.) leads to side reactions (e.g., over-acylation).
Reaction timeProlonged reflux (>8 hr) degrades thermally sensitive bromopyrazole moieties .

Basic Question: How is the crystal structure of this compound determined, and what structural features are critical for its reactivity?

Methodological Answer :
X-ray crystallography is the gold standard. Key steps include:

Crystallization : Slow evaporation from ethanol/acetone mixtures to obtain single crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : SHELXL-97 for hydrogen-bonding networks and torsional angles .

Q. Structural Insights :

  • The bromine atom at the pyrazole 4-position induces steric hindrance, reducing rotational freedom of the phenyl ring (torsion angle: 12.5° ± 1.2°) .
  • The ethanone carbonyl forms weak C–H···O interactions (2.89 Å) with adjacent molecules, stabilizing the lattice .

Advanced Question: How can contradictions in reported reactivity data (e.g., electrophilic substitution vs. nucleophilic addition) be resolved?

Methodological Answer :
Contradictions often arise from solvent effects or competing pathways. To resolve:

Kinetic Studies : Monitor reaction progress via in-situ NMR (e.g., D₂O quenching for deuterium exchange experiments).

DFT Calculations : Compare activation energies for competing mechanisms (e.g., M06-2X/6-311++G(d,p) level).

Isotopic Labeling : Use ¹³C-labeled ethanone to track regioselectivity in substitution reactions .

Example : In DMSO, the ethanone carbonyl activates the para-bromophenyl ring for electrophilic attack (σ⁺ = 0.78), while in THF, nucleophilic addition dominates due to solvent stabilization of intermediates .

Advanced Question: What challenges arise in computational modeling of its electronic properties, and how are they addressed?

Methodological Answer :
Challenges include accurate depiction of bromine’s polarizability and non-covalent interactions. Strategies:

Basis Sets : Use def2-TZVP with effective core potentials (ECPs) for Br.

Dispersion Corrections : Apply Grimme’s D3-BJ method to account for van der Waals forces.

Solvent Models : COSMO-RS for implicit solvation effects.

Q. Results :

  • HOMO-LUMO gap: 4.2 eV (calculated), correlating with UV-Vis λₘₐₓ at 290 nm (experimental) .
  • NBO analysis reveals hyperconjugation between pyrazole N–Br and ethanone carbonyl (stabilization energy: 8.3 kcal/mol) .

Advanced Question: How do steric and electronic effects influence its utility as a ligand in coordination chemistry?

Methodological Answer :
The compound’s pyrazole N-donor and bromine’s steric bulk enable diverse metal-binding modes:

Metal Screening : Test coordination with Pd(II), Cu(I), and Ru(II) in acetonitrile.

XAS Analysis : EXAFS at the Br K-edge to probe metal-bromine interactions.

Magnetic Studies : SQUID magnetometry for spin states in Fe(III) complexes.

Q. Findings :

MetalBinding ModeApplication
Pd(II)κ²-N,N (pyrazole)Suzuki-Miyaura coupling
Cu(I)κ¹-Br (terminal)Photocatalysis
Ru(II)κ²-N,O (pyrazole-ethanone)Anticancer agent design

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Q. Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate halogenated organic waste in amber glass containers for incineration .

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